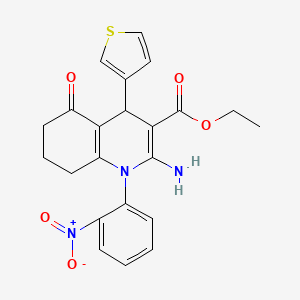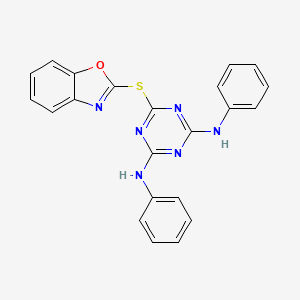![molecular formula C23H13Cl2NO4 B15011109 4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and an oxazole ring
Preparation Methods
The synthesis of 4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxazole ring . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Scientific Research Applications
4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl groups are key to its activity, allowing it to bind to and modulate the function of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and chlorophenyl-containing molecules. Compared to these, 4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 4-chlorophenylacetylene .
Properties
Molecular Formula |
C23H13Cl2NO4 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H13Cl2NO4/c24-17-7-3-15(4-8-17)21-20(23(28)30-26-21)13-14-1-11-19(12-2-14)29-22(27)16-5-9-18(25)10-6-16/h1-13H/b20-13+ |
InChI Key |
AZNOABHQADOCLH-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
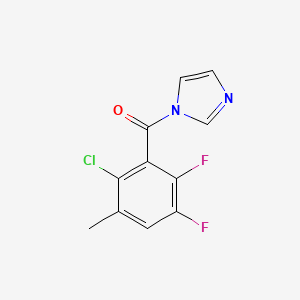
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
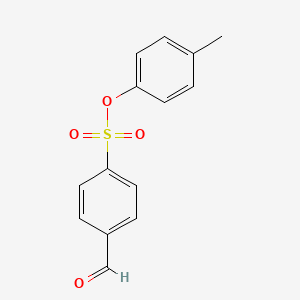
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
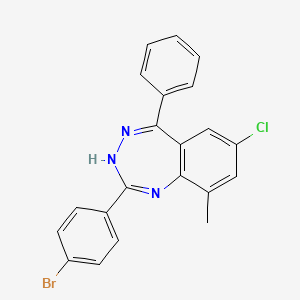
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)
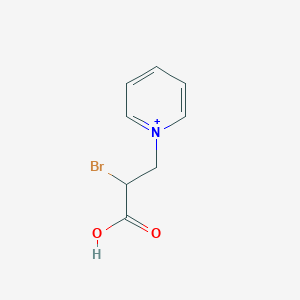
![N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
